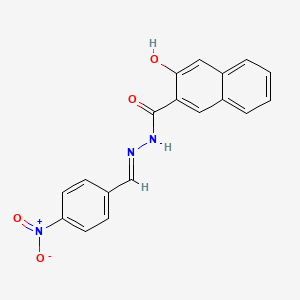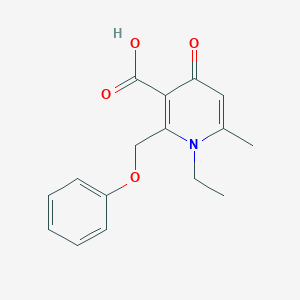![molecular formula C19H21N3O2 B5604592 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid](/img/structure/B5604592.png)
4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid, also known as PIPER, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of benzoic acid and piperazine and has been synthesized using different methods.
作用機序
The mechanism of action of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cancer cell growth or bacterial cell wall synthesis. This compound may also act by modulating the activity of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. This compound has also been shown to have anti-inflammatory activity in vitro. However, the effects of this compound on human cells and tissues are not fully understood.
実験室実験の利点と制限
One advantage of using 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid in lab experiments is its potential as a therapeutic agent. This compound has been shown to have activity against cancer cells, bacteria, and inflammation in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include its limited solubility, which can make it difficult to dissolve in aqueous solutions, and its potential toxicity, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid. One direction is to further explore its potential as a therapeutic agent. This could involve studying its effects on human cells and tissues, as well as optimizing its formulation for use in vivo. Another direction is to study its mechanism of action in more detail, which could lead to the development of more effective therapies. Additionally, the synthesis of this compound could be further optimized to increase yields and reduce costs.
合成法
4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid can be synthesized using different methods. One of the methods involves the reaction of 4-carboxybenzaldehyde with benzyl piperazine in the presence of a catalyst to form this compound. Another method involves the reaction of 4-benzylpiperazine with 4-formylbenzoic acid in the presence of a catalyst to form this compound. These methods have been optimized to produce high yields of this compound.
科学的研究の応用
4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoic acid has been used in various scientific research studies due to its potential applications. It has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied as a potential antibacterial agent, as it has been shown to have activity against various bacterial strains. In addition, this compound has been studied as a potential anti-inflammatory agent, as it has been shown to have activity against inflammation in vitro.
特性
IUPAC Name |
4-[(E)-(4-benzylpiperazin-1-yl)iminomethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(24)18-8-6-16(7-9-18)14-20-22-12-10-21(11-13-22)15-17-4-2-1-3-5-17/h1-9,14H,10-13,15H2,(H,23,24)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBFUYQQXLMPPJ-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)/N=C/C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5604515.png)

![(4aR*,7aS*)-N,N-dimethyl-4-[(2-methyl-1H-imidazol-1-yl)acetyl]hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5604535.png)
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)
![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)
![N-[2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5604553.png)




![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)
![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)